Tolmetin glucuronide

Description

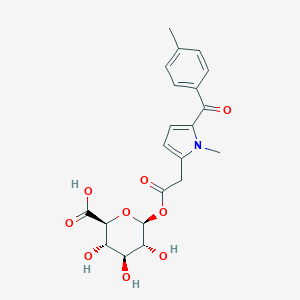

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetyl]oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO9/c1-10-3-5-11(6-4-10)15(24)13-8-7-12(22(13)2)9-14(23)30-21-18(27)16(25)17(26)19(31-21)20(28)29/h3-8,16-19,21,25-27H,9H2,1-2H3,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFIGCPEYJZFFC-ZFORQUDYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50221824 |

Source

|

| Record name | Tolmetin glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Tolmetin glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

71595-19-2 |

Source

|

| Record name | β-D-Glucopyranuronic acid, 1-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71595-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolmetin glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071595192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolmetin glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50221824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tolmetin glucuronide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC783NL4J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tolmetin glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vivo Mechanism of Tolmetin Glucuronide Formation

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Tolmetin, a non-steroidal anti-inflammatory drug (NSAID), undergoes extensive metabolism in vivo, with glucuronidation being a primary pathway of elimination. This technical guide provides a comprehensive exploration of the in vivo mechanism of tolmetin glucuronide formation, intended for researchers, scientists, and professionals in drug development. The guide delves into the enzymatic machinery responsible, primarily the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, with a focus on the roles of specific isoforms such as UGT1A9 and UGT2B7. Furthermore, this document outlines detailed in vivo experimental protocols in rodent models for the characterization of tolmetin metabolism, including pharmacokinetic studies and biliary excretion analysis. Advanced analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of tolmetin and its glucuronide metabolite, are presented with procedural details. The guide also addresses the chemical reactivity of the formed tolmetin acyl glucuronide, its potential for covalent binding to plasma proteins, and the toxicological implications. By synthesizing current scientific knowledge and providing actionable experimental frameworks, this guide serves as an essential resource for investigating the metabolic fate of tolmetin and other carboxylic acid-containing drugs.

Introduction: Tolmetin and the Significance of Glucuronidation

Tolmetin is an NSAID used in the management of pain and inflammation associated with conditions such as rheumatoid arthritis and osteoarthritis. Its therapeutic action is attributed to the inhibition of prostaglandin synthesis. The clinical pharmacokinetics of tolmetin are characterized by rapid absorption and elimination. A significant portion of a tolmetin dose is metabolized prior to excretion, with the formation of an acyl glucuronide being a major metabolic route.

Glucuronidation is a critical Phase II metabolic process that enhances the water solubility of various xenobiotics and endogenous compounds, facilitating their excretion from the body. This reaction involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). For carboxylic acid-containing drugs like tolmetin, this results in the formation of a 1-β-acyl glucuronide. While generally considered a detoxification pathway, the resulting acyl glucuronide of tolmetin is a reactive metabolite with the potential for covalent binding to macromolecules, a phenomenon that has been linked to idiosyncratic drug toxicities associated with some NSAIDs. A thorough understanding of the in vivo mechanism of tolmetin glucuronide formation is therefore paramount for a complete characterization of its disposition and safety profile.

The Enzymatic Machinery: UDP-Glucuronosyltransferases (UGTs)

The formation of tolmetin glucuronide is catalyzed by the UGT superfamily of enzymes, which are primarily located in the endoplasmic reticulum of liver cells and other tissues. While direct enzymatic kinetic data for tolmetin with specific human UGT isoforms is not extensively published, inferences can be drawn from studies on other NSAIDs with similar chemical structures. The primary UGT isoforms implicated in the glucuronidation of NSAIDs are UGT1A9 and UGT2B7.[1][2]

Key UGT Isoforms in NSAID Glucuronidation

-

UGT1A9: This isoform is highly expressed in the liver and kidney and is known to glucuronidate a wide range of substrates, including several NSAIDs.[2]

-

UGT2B7: As one of the most abundant UGTs in the human liver, UGT2B7 plays a significant role in the metabolism of numerous drugs, including morphine and various NSAIDs.[3][4] It is a major enzyme involved in the formation of acyl glucuronides from carboxylic acid-containing drugs.

The interplay between these and other UGT isoforms can be complex, with potential for overlapping substrate specificities and interactions between different UGTs.[5][6]

Genetic Polymorphisms

Genetic variations in UGT genes can lead to inter-individual differences in drug metabolism, potentially affecting both the efficacy and toxicity of drugs like tolmetin. Polymorphisms in UGT1A9 and UGT2B7 have been shown to alter the glucuronidation of other NSAIDs, such as flurbiprofen, and may similarly influence tolmetin metabolism.[1][7] For instance, certain UGT2B7 variants have been associated with decreased formation of flurbiprofen acyl glucuronide.[1] These genetic factors are an important consideration in preclinical and clinical drug development.

In Vivo Experimental Models for Studying Tolmetin Glucuronidation

Animal models, particularly rats, are invaluable for elucidating the in vivo metabolism and disposition of drugs like tolmetin.

Pharmacokinetic Studies in Rats

A typical pharmacokinetic study in rats allows for the determination of key parameters such as absorption, distribution, metabolism, and excretion of tolmetin and its metabolites.

Experimental Protocol: Oral Administration and Blood Collection in Rats

-

Animal Model: Male Wistar rats (200-250 g) are commonly used.[8] Animals should be acclimatized for at least one week before the experiment.

-

Dosing: Tolmetin is typically administered as a single oral dose. A dose of 32.95 mg/kg has been used in previous studies.[8] The drug can be dissolved in a suitable vehicle, such as a 0.5% carboxymethylcellulose solution.

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-dosing. A typical sampling schedule would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours. Blood is collected from the tail vein or saphenous vein into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Bile Duct Cannulation for Excretion Studies

To investigate the biliary excretion of tolmetin and its glucuronide, a bile duct cannulation model in rats is employed. This technique allows for the direct collection of bile over time.

Workflow for Bile Duct Cannulation and Sample Collection

Caption: Workflow for a bile duct cannulation study in rats.

Analytical Methodologies: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites in biological matrices.

Simultaneous Quantification of Tolmetin and Tolmetin Glucuronide

A robust LC-MS/MS method is essential for accurately determining the concentrations of both the parent drug and its glucuronide metabolite in plasma and other biological samples.

Experimental Protocol: LC-MS/MS Analysis in Rat Plasma

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar NSAID not present in the study).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.[9]

-

-

LC-MS/MS Conditions:

-

Chromatographic Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3 µm) is suitable for separation.[9]

-

Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive or negative electrospray ionization (ESI) is used for detection. Specific precursor-to-product ion transitions for tolmetin and its glucuronide need to be optimized.

-

Table 1: Example LC-MS/MS Parameters for Tolmetin Analysis

| Parameter | Tolmetin |

| Precursor Ion (m/z) | 258.1 |

| Product Ion (m/z) | 119.0 |

| Ionization Mode | Positive ESI |

Note: The parameters for tolmetin glucuronide would need to be determined experimentally.

Chemical Reactivity and Toxicological Implications of Tolmetin Acyl Glucuronide

The 1-β-acyl glucuronide of tolmetin is an electrophilic species that can undergo several chemical reactions in vivo, including intramolecular acyl migration and covalent binding to nucleophilic sites on proteins.

Acyl Migration

Tolmetin glucuronide can spontaneously rearrange to form positional isomers (2-, 3-, and 4-O-acyl glucuronides) through a process called acyl migration. These isomers are generally more stable than the parent 1-β-acyl glucuronide but are also reactive.

Covalent Binding to Proteins

The reactivity of tolmetin acyl glucuronide can lead to its covalent binding to plasma proteins, primarily albumin.[10][11] This binding has been demonstrated both in vitro and in vivo.[10][11][12] The mechanism of this binding can involve nucleophilic attack by amino acid residues (such as lysine) on the protein, leading to the formation of a stable adduct.[1] This covalent modification of proteins can potentially trigger an immune response, which has been hypothesized as a mechanism for idiosyncratic adverse drug reactions associated with some NSAIDs.

Diagram of Tolmetin Glucuronidation and Subsequent Reactions

Caption: Metabolic pathway of tolmetin glucuronidation and subsequent reactions.

Conclusion

The in vivo formation of tolmetin glucuronide is a complex process mediated primarily by UGT enzymes, with UGT1A9 and UGT2B7 likely playing significant roles. The resulting acyl glucuronide is a reactive metabolite capable of acyl migration and covalent binding to proteins, which has important toxicological implications. This technical guide provides a framework for researchers to investigate the in vivo metabolism of tolmetin through detailed experimental protocols for pharmacokinetic studies in rats and advanced analytical techniques. A thorough understanding of these metabolic pathways is crucial for the comprehensive assessment of the safety and efficacy of tolmetin and other carboxylic acid-containing drugs.

References

-

Wang, Z., et al. (2011). Characterizing the effect of UDP-glucuronosyltransferase (UGT) 2B7 and UGT1A9 genetic polymorphisms on enantioselective glucuronidation of flurbiprofen. Biochemical Pharmacology, 82(6), 683-691. Available from: [Link]

-

Miyauchi, S., et al. (1989). Irreversible binding of tolmetin glucuronic acid esters to albumin in vitro. Drug Metabolism and Disposition, 17(4), 345-350. Available from: [Link]

-

Gong, L., et al. (2013). Genetic Variation in UGT Genes Modify the Associations of NSAIDs with Risk of Colorectal Cancer: Colon Cancer Family Registry. Cancer Epidemiology, Biomarkers & Prevention, 22(1), 129-138. Available from: [Link]

-

Laguardia, M., et al. (1992). Pharmacokinetic study of tolmetin in the rat. Arzneimittel-Forschung, 42(7), 950-953. Available from: [Link]

-

Munafo, A., et al. (1994). Enhanced covalent binding of tolmetin to proteins in humans after multiple dosing. Clinical Pharmacology & Therapeutics, 55(1), 21-27. Available from: [Link]

-

García-Martín, E., et al. (2022). Synergism interaction between genetic polymorphisms in drug metabolizing enzymes and NSAIDs on upper gastrointestinal haemorrhage. Scientific Reports, 12(1), 1888. Available from: [Link]

-

Reyes-García, G., et al. (1998). Pharmacokinetic-pharmacodynamic modeling of tolmetin antinociceptive effect in the rat using an indirect response model: a population approach. Journal of Pharmacokinetics and Biopharmaceutics, 26(4), 431-450. Available from: [Link]

-

Hyneck, M. L., et al. (1988). Disposition and irreversible plasma protein binding of tolmetin in humans. Clinical Pharmacology & Therapeutics, 44(1), 107-114. Available from: [Link]

-

Diehl, K. H. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. Available from: [Link]

-

Fujiwara, R., et al. (2009). Interactions between human UDP-glucuronosyltransferase (UGT) 2B7 and UGT1A enzymes. Journal of Pharmaceutical Sciences, 98(11), 4395-4404. Available from: [Link]

-

Ghotbi, R., et al. (2007). Prevalence of UGT1A9 and UGT2B7 nonsynonymous single nucleotide polymorphisms in West African, Papua New Guinean, and North American populations. Drug Metabolism and Disposition, 35(8), 1247-1252. Available from: [Link]

-

Gaedigk, A., et al. (2023). Developmental changes in the extent of drug binding to rat plasma proteins. Scientific Reports, 13(1), 1361. Available from: [Link]

-

Liu, Y., et al. (2022). Enzyme kinetics of ticagrelor glucuronidation by human recombinant UGT1A9, UGT1A3, UGT1A4, UGT2B7, UGT1A1, UGT1A7 and UGT1A8. Xenobiotica, 52(1), 53-61. Available from: [Link]

-

Zumwalt, M., et al. (2008). A Comparison of Several LC/MS Techniques for Use in Toxicology. Agilent Technologies Application Note. Available from: [Link]

-

Ellis-Sawyer, K., et al. (2017). Isotope Labelling by Reduction of Nitriles: Application to the Synthesis of Isotopologues of Tolmetin and Celecoxib. Journal of Labelled Compounds and Radiopharmaceuticals, 60(4), 213-220. Available from: [Link]

-

Zhang, D., et al. (2020). UGT1A1 and UGT1A9 Are Responsible for Phase II Metabolism of Tectorigenin and Irigenin In Vitro. Molecules, 25(21), 5035. Available from: [Link]

-

Coffman, B. L., et al. (1997). Human UGT2B7 catalyzes morphine glucuronidation. Drug Metabolism and Disposition, 25(1), 1-4. Available from: [Link]

- Sun, J. (2013). Preparation method of non-steroid anti-inflammatory drug tolmetin. Google Patents, CN103435527A.

-

Sreeram, S. K., et al. (2013). LC-MS/MS-ESI method for simultaneous quantitation of metformin and repaglinidie in rat plasma and its application to pharmacokinetic study in rats. Biomedical Chromatography, 27(3), 356-364. Available from: [Link]

-

Kurkela, M., et al. (2007). Effects of coexpression of UGT1A9 on enzymatic activities of human UGT1A isoforms. Drug Metabolism and Disposition, 35(8), 1344-1350. Available from: [Link]

-

Columbia University Medical Center. (n.d.). Guidelines for Blood Collection in Mice and Rats. Institutional Animal Care and Use Committee. Available from: [Link]

-

Li, W., et al. (2021). LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, Dezocine, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study. Journal of Analytical Methods in Chemistry, 2021, 6698934. Available from: [Link]

-

Sun, H., et al. (2020). UGT1A1 and UGT1A9 Are Responsible for Phase II Metabolism of Tectorigenin and Irigenin In Vitro. Molecules, 25(21), 5035. Available from: [Link]

-

Sun, Y., et al. (2019). The regioselective glucuronidation of morphine by dimerized human UGT2B7, 1A1, 1A9 and their allelic variants. Scientific Reports, 9(1), 1951. Available from: [Link]

-

Park, G. B., et al. (1982). Drug protein conjugates--I. A study of the covalent binding of [14C]captopril to plasma proteins in the rat. Biochemical Pharmacology, 31(9), 1755-1760. Available from: [Link]

-

Columbia University Medical Center. (2016). LABORATORY ANIMAL BIOMETHODOLOGY WORKSHOP - MODULE 2 – Substance Administration and Blood. Institutional Animal Care and Use Committee. Available from: [Link]

-

Wu, D., et al. (2017). Chemical and Enzyme-Assisted Syntheses of Norbuprenorphine-3-β-D-Glucuronide. ACS Omega, 2(7), 3629-3634. Available from: [Link]

-

Kumar, P., et al. (2022). Bioanalytical liquid chromatography-tandem mass spectrometry method development and validation for quantification of lurasidone in rat plasma using ion pairing agent. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. Available from: [Link]

-

Kim, H. S., et al. (2023). Analytical Validation of an LC-MS/MS Method for Simultaneous Quantification of Multiple Immunosuppressants in Microvolume Whole Blood. Pharmaceutics, 15(7), 1845. Available from: [Link]

-

Posada, F., & Vega, F. (2016). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 21(10), 1333. Available from: [Link]

-

Smith, P. C., et al. (1986). Irreversible binding of zomepirac to plasma protein in vitro and in vivo. Journal of Clinical Investigation, 77(4), 1143-1149. Available from: [Link]

-

El-Say, K. M., et al. (2022). Tolmetin Sodium Fast Dissolving Tablets for Rheumatoid Arthritis Treatment: Preparation and Optimization Using Box-Behnken Design and Response Surface Methodology. Pharmaceutics, 14(4), 868. Available from: [Link]

Sources

- 1. Characterizing the effect of UDP-glucuronosyltransferase (UGT) 2B7 and UGT1A9 genetic polymorphisms on enantioselective glucuronidation of flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Human UGT2B7 catalyzes morphine glucuronidation [pubmed.ncbi.nlm.nih.gov]

- 4. The regioselective glucuronidation of morphine by dimerized human UGT2B7, 1A1, 1A9 and their allelic variants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interactions between human UDP-glucuronosyltransferase (UGT) 2B7 and UGT1A enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of coexpression of UGT1A9 on enzymatic activities of human UGT1A isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetic study of tolmetin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, Dezocine, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genetic Variation in UGT Genes Modify the Associations of NSAIDs with Risk of Colorectal Cancer: Colon Cancer Family Registry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Disposition and irreversible plasma protein binding of tolmetin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enhanced covalent binding of tolmetin to proteins in humans after multiple dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics and Disposition of Tolmetin Glucuronide in Humans

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tolmetin, a non-steroidal anti-inflammatory drug (NSAID) of the acetic acid class, undergoes extensive metabolism in humans, leading to the formation of an inactive oxidative metabolite and a pharmacologically significant acyl glucuronide conjugate. This technical guide provides a detailed examination of the pharmacokinetics and disposition of tolmetin glucuronide. We will explore its formation via UDP-glucuronosyltransferases, its circulation and binding characteristics, and its ultimate fate through renal and biliary excretion. Particular emphasis is placed on the unique properties of acyl glucuronides, including their potential for chemical rearrangement and covalent binding, and the process of enterohepatic circulation, which can significantly influence the disposition of the parent drug. This document synthesizes data from foundational clinical pharmacology studies to provide a comprehensive resource, complete with detailed experimental methodologies for the analysis of these compounds in biological matrices.

Introduction to Tolmetin: Clinical and Pharmacological Context

Tolmetin is a non-steroidal anti-inflammatory drug historically used for the management of acute and chronic inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[1][2][3] Its therapeutic effect is derived from the inhibition of prostaglandin synthesis through the non-selective blockade of cyclooxygenase (COX-1 and COX-2) enzymes.[1][2][4] Upon oral administration, tolmetin is rapidly and almost completely absorbed, with peak plasma concentrations typically reached within 30 to 60 minutes.[1][4] The drug is characterized by a short plasma half-life and does not accumulate with chronic dosing.[1][5] Its disposition is governed by extensive hepatic metabolism, which is the primary focus of this guide.

The Metabolic Fate of Tolmetin: A Dual Pathway

The clearance of tolmetin from the human body is almost entirely dependent on metabolic transformation, with virtually all of an administered dose recovered in the urine within 24 hours as metabolites.[1][4] The metabolism proceeds via two principal pathways: oxidation and glucuronidation.

-

Oxidation: The methyl group on the benzoyl moiety of tolmetin is oxidized to form an inactive dicarboxylic acid metabolite, 1-methyl-5-(4-carboxybenzoyl)-1H-pyrrole-2-acetic acid (MCPA).[6] This metabolite appears in plasma more slowly than the parent drug but is also rapidly eliminated.[6][7]

-

Glucuronidation: The carboxylic acid group of the parent tolmetin molecule is directly conjugated with glucuronic acid to form an ester, or acyl glucuronide . This process is a major Phase II metabolic reaction catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes, primarily in the liver but also potentially in extrahepatic tissues like the kidney and gastrointestinal tract.[8][9][10] Tolmetin glucuronide is a major metabolite found in both plasma and urine.[6][11]

Caption: Metabolic pathways of Tolmetin in humans.

Pharmacokinetics of Tolmetin Glucuronide

Formation and Systemic Exposure

Following administration of tolmetin, significant plasma concentrations of its glucuronide conjugate are observed.[11] The formation of this acyl glucuronide is a critical step that renders the lipophilic parent drug more polar and water-soluble, facilitating its excretion.[10][12] The UGT enzymes responsible for this conjugation are primarily located in the endoplasmic reticulum of hepatocytes.[9][13]

The Reactive Nature of Acyl Glucuronides

Acyl glucuronides, including tolmetin glucuronide, are not inert metabolites. They are chemically reactive esters susceptible to two significant non-enzymatic reactions:

-

Acyl Migration: The acyl group (tolmetin) can migrate from the C1 hydroxyl group of the glucuronic acid moiety to adjacent hydroxyl groups (C2, C3, C4), forming positional isomers.[7] These isomers may have different pharmacokinetic and binding properties.

-

Irreversible Covalent Binding: The electrophilic nature of the acyl glucuronide can lead to its covalent binding to nucleophilic sites on proteins, most notably plasma albumin.[11] This irreversible binding has been demonstrated to occur in subjects administered tolmetin and can accumulate with repeated dosing.[11] While the clinical significance for tolmetin is not fully established, this reactivity is a known mechanism of idiosyncratic drug toxicity for some carboxylic acid drugs.[14][15]

Disposition and Elimination of Tolmetin Glucuronide

The disposition of tolmetin glucuronide is a multifaceted process involving renal excretion and, significantly, biliary excretion with subsequent enterohepatic circulation.

Renal Excretion

The primary route for the elimination of tolmetin glucuronide from the body is via the kidneys.[6][12] Its increased water solubility allows for efficient removal from the plasma through glomerular filtration. Additionally, as an organic anion, it is a substrate for active tubular secretion, a carrier-mediated process that further enhances its renal clearance.[16] Studies have shown that tolmetin, its oxidative metabolite MCPA, and tolmetin glucuronide are quantitatively recovered in urine, with the majority of excretion occurring within the first 24 hours.[6][7]

Biliary Excretion and Enterohepatic Circulation

A crucial aspect of tolmetin glucuronide's disposition is its excretion into the bile, which initiates enterohepatic circulation.[17] This process significantly impacts the overall pharmacokinetics of the parent drug.

Caption: The process of enterohepatic circulation for Tolmetin.

Mechanism:

-

Hepatic Conjugation & Biliary Excretion: Tolmetin is conjugated in the liver to form tolmetin glucuronide. This polar metabolite is then actively transported into the bile.[12]

-

Intestinal Hydrolysis: The bile is released into the small intestine, where gut flora produce β-glucuronidase enzymes.[17][18] These enzymes cleave the glucuronic acid moiety from the conjugate, regenerating the parent drug, tolmetin.[19][20]

-

Reabsorption: The now more lipophilic parent tolmetin is reabsorbed from the intestine back into the systemic circulation via the portal vein.[17]

This recycling process can lead to a prolongation of the apparent elimination half-life of tolmetin and may be responsible for the secondary peaks sometimes observed in plasma concentration-time profiles.[17] The efficiency of this circulation is a key determinant of inter-individual variability in drug exposure.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for tolmetin and its primary metabolites in humans. Values are compiled from various studies and represent approximate ranges.

| Parameter | Tolmetin (Parent Drug) | MCPA (Oxidative Metabolite) | Tolmetin Glucuronide |

| Time to Peak (Tmax) | 30 - 60 minutes[1][4] | 40 - 90 minutes[6] | Variable, follows parent drug |

| Peak Plasma Conc. (Cmax) | ~40 µg/mL (400 mg dose)[1] | Lower than parent drug[6] | Significant levels detected[11] |

| Elimination Half-life (t½) | Biphasic: 1-2 h (rapid), ~5 h (slower)[1] | ~1.7 hours[6][7] | Dependent on renal clearance |

| Primary Elimination Route | Hepatic Metabolism[21][22] | Renal Excretion[6] | Renal Excretion[6] |

| Plasma Protein Binding | >99%[21] | Not extensively studied | Binds to albumin[7] |

Experimental Protocols for Analysis

Accurate characterization of the pharmacokinetics of tolmetin and its glucuronide requires robust analytical methodologies. A validated high-performance liquid chromatography (HPLC) assay is the standard approach.[23]

Workflow for Quantification in Human Plasma

Caption: Experimental workflow for plasma sample analysis.

Detailed HPLC Methodology

Objective: To simultaneously quantify tolmetin, MCPA, and tolmetin glucuronide in human plasma.

-

Sample Preparation (Protein Precipitation): a. Aliquot 0.5 mL of thawed human plasma into a microcentrifuge tube. b. Add an internal standard (e.g., a structurally similar NSAID not co-administered). c. Add 1.0 mL of ice-cold acetonitrile to precipitate plasma proteins. d. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. e. Carefully transfer the supernatant to a clean tube. f. Evaporate the solvent under a gentle stream of nitrogen at 37°C. g. Reconstitute the dried residue in 200 µL of the mobile phase.

-

Chromatographic Conditions:

-

Instrumentation: HPLC system with a UV or tandem mass spectrometry (MS/MS) detector. MS/MS is preferred for higher sensitivity and selectivity.[24]

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 313 nm or MS/MS with specific parent/daughter ion transitions for each analyte and the internal standard.[23]

-

-

Quantification: a. Construct calibration curves using blank plasma spiked with known concentrations of tolmetin, MCPA, and synthesized tolmetin glucuronide. b. Plot the peak area ratio (analyte/internal standard) against the nominal concentration. c. Use linear regression to determine the concentrations in unknown patient samples.

Causality and Self-Validation: The use of an internal standard is critical as it co-purifies with the analytes and corrects for variability in extraction efficiency and injection volume, ensuring the protocol is self-validating. The use of quality control samples at low, medium, and high concentrations, prepared and analyzed alongside the study samples, further validates the accuracy and precision of each analytical run.

Conclusion

The disposition of tolmetin in humans is a rapid process dominated by hepatic metabolism. The formation of tolmetin glucuronide is a key pathway that not only facilitates elimination but also introduces complex pharmacokinetic behaviors. As an acyl glucuronide, it is chemically reactive, capable of isomerization and covalent binding to plasma proteins. Furthermore, its participation in enterohepatic circulation can prolong the systemic exposure to the parent drug. A thorough understanding of these pathways, from the enzymatic formation of the glucuronide to its ultimate excretion and analytical quantification, is essential for drug development professionals and researchers. The methodologies and data presented in this guide provide a foundational framework for the continued investigation of tolmetin and other carboxylic acid-containing drugs.

References

-

Ayres, J. W., Weidler, D. J., MacKichan, J., Sakmar, E., Hallmark, M. R., Lemanowicz, E. F., & Wagner, J. G. (1977). Absorption and excretion of tolmetin in arthritic patients. Clinical Pharmacology & Therapeutics, 22(5P1), 586-593. [Link]

-

Hashida, T., Miyamoto, G., & Takahashi, S. (1979). Studies on disposition and metabolism of tolmetin, a new anti-inflammatory agent, in rats and mice. II. Urinary metabolites. Drug Metabolism and Disposition, 7(1), 20-23. [Link]

-

Cressman, W. A., Wortham, G. F., & Plostnieks, J. (1976). Absorption and excretion of tolemetin in man. Clinical Pharmacology & Therapeutics, 19(2), 224-233. [Link]

- Co-Lab. (n.d.).

-

U.S. Food and Drug Administration. (n.d.). TOLECTIN DS (tolmetin sodium) Capsules TOLECTIN 600 (tolmetin sodium) Tablets For Oral Administration. AccessData.FDA. [Link]

-

Drugs.com. (2025, March 30). Tolmetin: Package Insert / Prescribing Information. Drugs.com. [Link]

-

Miyamoto, G., Hashida, T., & Takahashi, S. (1979). Studies on disposition and metabolism of tolmetin, a new anti-inflammatory agent, in rats and mice. I. Absorption, distribution, and excrection of [14C]tolmetin radioactivity. Drug Metabolism and Disposition, 7(1), 14-19. [Link]

-

RxList. (n.d.). Tolectin (Tolmetin Sodium): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

-

Spahn, H., Spahn-Langguth, H., Mutschler, E., & Benet, L. Z. (1993). Pharmacokinetics and Irreversible Binding of Tolmetin and Its Glucuronic Acid Esters in the Elderly. Pharmacology, 47(5), 309–317. [Link]

-

Selley, M. L., Glass, J., Triggs, E. J., & Thomas, J. (1975). Pharmacokinetic studies of tolmetin in man. Clinical Pharmacology & Therapeutics, 17(5), 599-605. [Link]

-

Desiraju, R. K., Sedberry, D. C., Jr, & Ng, K. T. (1982). Simultaneous Determination of Tolmetin and Its Metabolite in Biological Fluids by High-Performance Liquid Chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 232(1), 119-128. [Link]

-

Spahn, H., Spahn-Langguth, H., Mutschler, E., & Benet, L. Z. (1993). Pharmacokinetics and Irreversible Binding of Tolmetin and Its Glucuronic Acid Esters in the Elderly. Scite.ai. [Link]

-

Medscape. (n.d.). Tolectin (tolmetin) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Tolmetin. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

-

Drugs.com. (n.d.). Tolmetin Reviews & Ratings. Drugs.com. [Link]

-

Ghoneim, M. M., El-Ries, M. A., & El-Attar, M. A. (2006). Adsorptive stripping voltammetric determination of the anti-inflammatory drug tolmetin in bulk form, pharmaceutical formulation and human serum. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1293-1300. [Link]

-

Shargel, L., & Yu, A. B. (n.d.). Elimination. SlideShare. [Link]

-

Tukey, R. H., & Strassburg, C. P. (2000). The role of hepatic and extrahepatic UDP-glucuronosyltransferases in human drug metabolism. Annual Review of Pharmacology and Toxicology, 40, 581-616. [Link]

-

Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121-1132. [Link]

-

Niessen, W. M. (2009). Direct Analysis of Glucuronides With Liquid Chromatography-Mass Spectrometric Techniques and Methods. Mass Spectrometry Reviews, 28(4), 517-568. [Link]

-

Janežič, M., & Trontelj, J. (2018). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. IntechOpen. [Link]

-

Radominska-Pandya, A., Czernik, P. J., Little, J. M., Battaglia, E., & Nowak, G. (2001). Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation reactions. Chemico-Biological Interactions, 130-132(1-3), 519-537. [Link]

-

Roberts, M. S., Magnusson, B. M., Burczynski, F. J., & Weiss, M. (2002). Enterohepatic circulation: physiological, pharmacokinetic and clinical implications. Clinical Pharmacokinetics, 41(10), 751-790. [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]

-

Susa, R., & Lu, J. (2023). Drug Elimination. In StatPearls. StatPearls Publishing. [Link]

-

XenoTech. (2023, February 24). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions [Video]. YouTube. [Link]

-

Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. XenoTech. [Link]

-

Le, J. (n.d.). Drug Excretion. MSD Manual Professional Edition. [Link]

-

LoGuidice, A., Sarda, S., & Boelsterli, U. A. (2014). Pharmacological inhibition of bacterial β-glucuronidase is effective in preventing enteropathy induced by a variety of carboxylic acid-containing NSAIDs in mice. Toxicology and Applied Pharmacology, 279(1), 17-25. [Link]

-

Wang, L., Gopaul, S. V., & Qian, M. G. (2019). Enterohepatic circulation of glucuronide metabolites of drugs in dog. Biopharmaceutical Drug Disposition, 40(6-7), 227-238. [Link]

-

Wang, L., Gopaul, S. V., & Qian, M. G. (2019). Enterohepatic circulation of glucuronide metabolites of drugs in dog. ResearchGate. [Link]

-

Meijer, D. K., & Veen, H. W. (1997). Contribution of the human kidney to the metabolic clearance of drugs. Annals of Pharmacotherapy, 31(7-8), 903-911. [Link]

Sources

- 1. Tolmetin: Package Insert / Prescribing Information [drugs.com]

- 2. Tolectin (Tolmetin Sodium): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. Pharmacokinetic studies of tolmetin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Absorption and excretion of tolemetin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Absorption and excretion of tolmetin in arthritic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Absorption and excretion of tolmetin in arthritic patients | CoLab [colab.ws]

- 8. The role of hepatic and extrahepatic UDP-glucuronosyltransferases in human drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug Elimination - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. Drug Excretion - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 13. youtube.com [youtube.com]

- 14. Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. xenotech.com [xenotech.com]

- 16. 20.198.91.3:8080 [20.198.91.3:8080]

- 17. Enterohepatic circulation: physiological, pharmacokinetic and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enterohepatic circulation of glucuronide metabolites of drugs in dog - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 20. researchgate.net [researchgate.net]

- 21. reference.medscape.com [reference.medscape.com]

- 22. Tolmetin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Simultaneous determination of tolmetin and its metabolite in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Tolmetin Glucuronide Isomers

Abstract

Tolmetin, a non-steroidal anti-inflammatory drug (NSAID), primarily undergoes metabolic clearance through glucuronidation of its carboxylic acid group. This biotransformation process, while typically a detoxification pathway, produces a chemically reactive β-1-O-acyl glucuronide. This initial conjugate is inherently unstable under physiological conditions and is prone to intramolecular acyl migration, a non-enzymatic rearrangement that yields a complex mixture of positional isomers. Understanding the precise chemical structures, stereochemistry, and interconversion kinetics of these isomers is critical for drug development professionals, as the reactivity of acyl glucuronides has been linked to potential toxicological outcomes, including covalent binding to proteins. This guide provides a comprehensive overview of the formation of Tolmetin glucuronide, the mechanism of acyl migration, and the state-of-the-art analytical methodologies required for the separation and definitive structural elucidation of the resulting isomers.

The Genesis of Tolmetin Glucuronide: An Enzymatic Conjugation

Tolmetin, chemically known as [1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid, is metabolized in the liver by UDP-glucuronosyltransferase (UGT) enzymes.[1][2] The UGTs catalyze the conjugation of the drug's carboxylic acid moiety with D-glucuronic acid, which is supplied by the high-energy cofactor uridine 5'-diphospho-glucuronic acid (UDPGA).

This enzymatic reaction results in the formation of an ester linkage between the carboxyl group of Tolmetin and the C1 hydroxyl group of glucuronic acid. The resulting metabolite is Tolmetin-1-O-β-acyl glucuronide (T-1-G) .

Key Stereochemical Features:

-

Anomeric Configuration: The glycosidic bond formed is exclusively in the β-configuration. This stereochemistry is dictated by the UGT enzyme active site and results in the Tolmetin acyl group being equatorial to the pyranose ring of the glucuronic acid.

-

Chirality: While Tolmetin itself is achiral, its conjugation to the chiral glucuronic acid moiety results in a diastereomeric metabolite.

The initial T-1-G conjugate is the primary product of metabolism, but its journey does not end here. The ester linkage at the anomeric carbon (C1) is electrophilic and susceptible to chemical rearrangement.[3][4]

The Isomeric Cascade: Intramolecular Acyl Migration

The inherent reactivity of β-1-O-acyl glucuronides is the cornerstone of their complex chemistry.[3][4] Under physiological conditions (pH ~7.4, 37°C), the T-1-G conjugate undergoes a spontaneous, non-enzymatic intramolecular transesterification known as acyl migration .[1][3] This process involves the nucleophilic attack of the adjacent free hydroxyl groups on the glucuronic acid ring (at positions C2, C3, and C4) on the electrophilic carbonyl carbon of the Tolmetin ester.

This migration leads to the formation of a mixture of three stable positional isomers, where the Tolmetin acyl group is attached to the C2, C3, or C4 hydroxyls. The process is a reversible equilibrium, creating a dynamic mixture of four isomers in total.

The isomers are:

-

Tolmetin-1-O-β-acyl glucuronide (T-1-G): The initial, biosynthesized, and most reactive isomer.

-

Tolmetin-2-O-acyl glucuronide (T-2-G): Formed by migration from C1 to C2.

-

Tolmetin-3-O-acyl glucuronide (T-3-G): Formed by migration from C2 to C3.

-

Tolmetin-4-O-acyl glucuronide (T-4-G): Formed by migration from C3 to C4.

Studies have shown that the rate of acyl migration is significantly faster than the rate of hydrolysis, making it the primary degradation pathway for these reactive metabolites.[1] Tolmetin glucuronide, in particular, has been observed to have a faster degradation rate compared to the glucuronides of other NSAIDs like ketoprofen.[3][4]

Caption: Formation and Acyl Migration of Tolmetin Glucuronide.

Analytical Strategies for Isomer Separation and Characterization

Distinguishing between the Tolmetin glucuronide isomers is an analytical challenge because they are isobaric (have the same mass) and possess very similar polarities. A multi-platform approach combining high-resolution separation with definitive spectroscopic identification is required.

High-Performance Liquid Chromatography (HPLC): The Separation Workhorse

Reversed-phase HPLC is the primary technique for separating the glucuronide isomers. The separation is challenging and highly dependent on the mobile phase conditions.

Expertise & Causality in Method Development:

-

Column Choice: A high-resolution C18 column is typically employed, offering the necessary hydrophobic retention to interact with the Tolmetin aglycone.

-

Mobile Phase pH: This is the most critical parameter. The analysis must be performed under acidic conditions (typically pH 2.5-3.0), usually by adding formic or acetic acid to the mobile phase.[5]

-

Causality: At neutral pH, acyl migration can continue to occur on-column, leading to peak broadening, split peaks, and inaccurate quantification. By lowering the pH, the rate of intramolecular rearrangement is significantly slowed, "freezing" the isomeric equilibrium for the duration of the chromatographic run. The acidic pH also ensures the carboxyl group of the glucuronic acid moiety is protonated, leading to better peak shape and retention.

-

-

Gradient Elution: A gradient of an organic solvent (like acetonitrile or methanol) in an acidic aqueous buffer is used to elute the isomers.[5] The typical elution order observed for acyl-migrated glucuronides is 4-O-acyl, followed by 3-O-acyl, and finally 2-O-acyl.[5]

Experimental Protocol: HPLC Separation of Tolmetin Glucuronide Isomers

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Flow Rate: 0.8 mL/min.

-

Gradient:

-

0-2 min: 20% B

-

2-15 min: Linear gradient from 20% to 55% B

-

15-17 min: Hold at 95% B

-

17-20 min: Re-equilibrate at 20% B

-

-

Detection: UV at 313 nm (for Tolmetin-containing species) or coupled to a mass spectrometer.[6]

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Caption: Analytical Workflow for Tolmetin Glucuronide Isomer Separation.

Mass Spectrometry (MS): Identification and Confirmation

When coupled with HPLC (LC-MS), mass spectrometry provides the molecular weight confirmation of the isomers and structural information through fragmentation analysis (MS/MS).[6][7]

-

Expected Mass: Tolmetin has a molecular weight of 257.28 g/mol .[8] Glucuronic acid adds 176.12 g/mol (as C₆H₈O₆). The resulting Tolmetin glucuronide isomers will have an identical monoisotopic mass of approximately 433.13 g/mol .

-

Ionization: Electrospray ionization (ESI) is typically used, often in positive mode, to generate the protonated molecular ion [M+H]⁺ at m/z 434.1.

-

Fragmentation (MS/MS): Collision-induced dissociation (CID) of the parent ion (m/z 434.1) will typically yield a characteristic neutral loss of the glucuronic acid moiety (176 Da), resulting in a prominent product ion corresponding to the Tolmetin aglycone at m/z 258.1.[9] While this confirms the presence of a Tolmetin conjugate, it does not differentiate the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is the only technique that can provide unambiguous structural identification of the positional isomers.[10][11][12] The key to differentiation lies in the chemical shifts of the protons on the glucuronic acid ring, particularly the anomeric proton (H-1') and the protons attached to the carbons bearing the ester linkage (H-2', H-3', H-4').

Key Diagnostic NMR Signals:

-

Acylation Shift: When an acyl group (Tolmetin) is attached to a hydroxyl-bearing carbon, the proton attached to that carbon experiences a significant downfield shift (Δδ ≈ 1-2 ppm) due to the deshielding effect of the ester's carbonyl group.

-

T-1-G (β-1-O-acyl): The anomeric proton (H-1') will be significantly downfield compared to the other isomers, and its coupling constant (J ≈ 7-8 Hz) confirms the β-configuration.

-

T-2-G (2-O-acyl): The H-2' proton will be the most downfield of the ring protons (excluding the anomeric proton).

-

T-3-G (3-O-acyl): The H-3' proton will be shifted downfield.

-

T-4-G (4-O-acyl): The H-4' proton will be shifted downfield.

By using 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), one can definitively map the connectivity and confirm the exact position of the Tolmetin moiety on the glucuronic acid ring.[11][13]

| Isomer | Acylated Position | Key Diagnostic ¹H NMR Signal (Proton Shifted Downfield) | Expected Anomeric Proton (H-1') |

| T-1-G | C-1' | H-1' | ~5.8-6.0 ppm, d, J ≈ 7-8 Hz |

| T-2-G | C-2' | H-2' | ~5.2-5.4 ppm, d, J ≈ 7-8 Hz |

| T-3-G | C-3' | H-3' | ~5.2-5.4 ppm, d, J ≈ 7-8 Hz |

| T-4-G | C-4' | H-4' | ~5.2-5.4 ppm, d, J ≈ 7-8 Hz |

| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. |

Toxicological and Pharmacological Significance

The study of these isomers is not merely an academic exercise. The electrophilic nature of the β-1-O-acyl glucuronide (T-1-G) and, to a lesser extent, its rearranged isomers, allows them to react covalently with nucleophilic residues (e.g., lysine, cysteine) on proteins.[3][6] This covalent modification of endogenous macromolecules, such as human serum albumin, has been proposed as a mechanism underlying idiosyncratic drug toxicities and hypersensitivity reactions associated with some carboxylic acid-containing drugs.[6][14][15] Therefore, characterizing the stability and reactivity of these isomers is a critical component of drug safety assessment.

Conclusion

The metabolism of Tolmetin presents a fascinating case study in the complex chemistry of acyl glucuronides. The initial enzymatic formation of a stereospecific but unstable β-1-O-acyl conjugate triggers a cascade of non-enzymatic acyl migration, resulting in a dynamic equilibrium of four distinct positional isomers. The successful analysis of these isomers requires a sophisticated analytical approach, leveraging the high-resolution separation of HPLC under carefully controlled acidic conditions and the definitive structural power of NMR spectroscopy. For researchers in drug metabolism and safety, a thorough understanding of these structures and their interconversion is essential for accurately interpreting pharmacokinetic data and evaluating the potential toxicological liabilities of acyl glucuronide-forming compounds.

References

-

Title: Kinetic Studies on the Intramolecular Acyl Migration of beta-1-O-acyl Glucuronides: Application to the Glucuronides of (R)- And (S)-ketoprofen, (R)- And (S)-hydroxy-ketoprofen Metabolites, and Tolmetin by 1H-NMR Spectroscopy. Source: PubMed URL: [Link]

-

Title: Kinetic studies on the intramolecular acyl migration of β-1-O-acyl glucuronides: Application to the glucuronides of (R)- and (S)-ketoprofen, (R)- and (S)-hydroxy-ketoprofen metabolites, and tolmetin by 1H-NMR spectroscopy. Source: Taylor & Francis Online URL: [Link]

-

Title: Reactivity of tolmetin glucuronide with human serum albumin. Identification of binding sites and mechanisms of reaction by tandem mass spectrometry. Source: PubMed URL: [Link]

-

Title: Reversible binding of tolmetin, zomepirac, and their glucuronide conjugates to human serum albumin and plasma. Source: PubMed URL: [Link]

-

Title: Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase. Source: NIH National Center for Biotechnology Information URL: [Link]

-

Title: Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy. Source: PubMed URL: [Link]

-

Title: Computer-Assisted HPLC Method Development for Determination of Tolmetin and Possible Kinetic Modulators of Its Oxidative Metabolism in Vivo. Source: ResearchGate URL: [Link]

-

Title: Validation and clinical application of an LC-ESI-MS/MS method for simultaneous determination of tolmetin and MED5, the metabolites of amtolmetin guacil in human plasma. Source: PubMed URL: [Link]

-

Title: Structure Elucidation by NMR. Source: Hypha Discovery URL: [Link]

-

Title: Design, synthesis, anticancer evaluation, and molecular modelling studies of novel tolmetin derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. Source: PubMed URL: [Link]

-

Title: Direct Analysis of Glucuronides With Liquid Chromatography-Mass Spectrometric Techniques and Methods. Source: PubMed URL: [Link]

-

Title: Tolmetin. Source: PubChem - NIH URL: [Link]

-

Title: Glucuronide Isomers: Synthesis, Structural Characterization, and UDP-glucuronosyltransferase Screening. Source: Helda - University of Helsinki URL: [Link]

-

Title: Introduction to NMR and Its Application in Metabolite Structure Determination. Source: UNL Powers Group URL: [Link]

-

Title: NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Source: PubMed URL: [Link]

-

Title: Glucuronide Isomers : Synthesis, Structural Characterization, and UDP-glucuronosyltransferase Screening. Source: Helda - University of Helsinki URL: [Link]

-

Title: Characterization of Phase I and Glucuronide Phase II Metabolites of 17 Mycotoxins Using Liquid Chromatography—High-Resolution Mass Spectrometry. Source: MDPI URL: [Link]

-

Title: An Improved Synthesis of Glucuronide Metabolites of Hindered Phenolic Xenoestrogens. Source: Bentham Science URL: [Link]

-

Title: Diastereomeric Drug Glucuronides : Enzymatic Glucuronidation and Analysis by Capillary Electrophoresis and Liquid Chromatography. Source: SciSpace URL: [Link]

-

Title: NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Source: Semantic Scholar URL: [Link]

-

Title: Design, synthesis, anticancer evaluation, and molecular modelling studies of novel tolmetin derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. Source: ResearchGate URL: [Link]

-

Title: Glucuronide Isomers: Synthesis, Structural Characterization, and UDP-glucuronosyltransferase Screening. Source: Semantic Scholar URL: [Link]

-

Title: Direct characterization of drug glucuronide isomers in human urine by HPLC-NMR spectroscopy: application to the positional isomers of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid glucuronide. Source: PubMed URL: [Link]

-

Title: Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography. Source: PubMed URL: [Link]

-

Title: Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography. Source: ResearchGate URL: [Link]

-

Title: Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Source: MDPI URL: [Link]

-

Title: Identification of isomeric glucuronides by electronic excitation dissociation tandem mass spectrometry. Source: Semantic Scholar URL: [Link]

Sources

- 1. Stereoselective Covalent Adduct Formation of Acyl Glucuronide Metabolite of Nonsteroidal Anti-Inflammatory Drugs with UDP-Glucuronosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [helda.helsinki.fi]

- 3. Kinetic studies on the intramolecular acyl migration of beta-1-O-acyl glucuronides: application to the glucuronides of (R)- and (S)-ketoprofen, (R)- and (S)-hydroxy-ketoprofen metabolites, and tolmetin by 1H-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Direct characterization of drug glucuronide isomers in human urine by HPLC-NMR spectroscopy: application to the positional isomers of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reactivity of tolmetin glucuronide with human serum albumin. Identification of binding sites and mechanisms of reaction by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tolmetin | C15H15NO3 | CID 5509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Validation and clinical application of an LC-ESI-MS/MS method for simultaneous determination of tolmetin and MED5, the metabolites of amtolmetin guacil in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of degradation pathways and kinetics of acyl glucuronides by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. bionmr.unl.edu [bionmr.unl.edu]

- 13. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reversible binding of tolmetin, zomepirac, and their glucuronide conjugates to human serum albumin and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Formation of Tolmetin Glucuronide Using Liver Microsomes

Preamble: The "Why" Behind the "How"

In the landscape of drug development, understanding a compound's metabolic fate is not merely a regulatory checkbox; it is a fundamental pillar of predicting its efficacy, safety, and potential for drug-drug interactions. For drugs bearing a carboxylic acid moiety, such as the nonsteroidal anti-inflammatory drug (NSAID) Tolmetin, conjugation with glucuronic acid is a primary route of elimination.[1][2] This process, known as glucuronidation, is catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme superfamily.[3][4][5] While traditionally viewed as a detoxification step that renders compounds more water-soluble for excretion, the resulting metabolites—specifically 1-O-β-acyl glucuronides—are not always inert.[3][6] These conjugates are chemically reactive, capable of intramolecular rearrangement and covalent binding to proteins, which has been linked to hypersensitivity reactions and other toxicities for some carboxylic acid drugs.[7][8][9][10][11]

This guide provides a comprehensive, field-proven framework for investigating the formation of Tolmetin glucuronide in vitro. We will move beyond a simple recitation of steps to dissect the causality behind each experimental choice. The objective is to empower researchers with a robust, self-validating system utilizing human liver microsomes (HLM)—a gold-standard reagent that represents a concentrated and relevant source of hepatic UGT enzymes.[12][13] By mastering this workflow, scientists can generate high-fidelity data to characterize enzyme kinetics, calculate intrinsic clearance, and ultimately, make more informed decisions in the drug development pipeline.

Foundational Principles: The UGT-Mediated Conjugation of Tolmetin

Glucuronidation is a Phase II metabolic reaction occurring predominantly within the lumen of the endoplasmic reticulum (ER).[3] The UGT enzymes transfer glucuronic acid from the high-energy cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to a nucleophilic functional group on a substrate molecule.[3][14] For Tolmetin, this substrate is its carboxylic acid group.

The resulting Tolmetin acyl glucuronide is an ester, which is inherently less stable than the ether glucuronides formed from hydroxyl groups. It can undergo two key non-enzymatic reactions:

-

Hydrolysis: Reversion back to the parent drug, Tolmetin.[7]

-

Acyl Migration: An intramolecular rearrangement where the acyl group (Tolmetin) shifts from the C1 position of the glucuronic acid moiety to the C2, C3, or C4 hydroxyl groups, forming positional isomers.[1][7][10]

Understanding this inherent reactivity is critical for designing the experiment and for the subsequent handling and analysis of the samples.

Biochemical Pathway of Tolmetin Glucuronidation

Caption: Biochemical pathway of Tolmetin glucuronidation by UGTs.

The Experimental System: A Self-Validating Protocol

The integrity of an in vitro metabolism assay hinges on a design that is not only accurate but also self-validating. This is achieved through the careful selection of reagents and the inclusion of critical controls that confirm the enzymatic and cofactor-dependent nature of the reaction.

Core Reagents and Their Rationale

| Reagent | Purpose & Scientific Rationale |

| Pooled Human Liver Microsomes (HLM) | The primary source of UGT enzymes. Using a pooled lot from multiple donors (typically >10) averages out inter-individual variability in enzyme expression and activity. |

| Tolmetin | The substrate of interest. Should be of high purity. |

| Tris-HCl or KPO₄ Buffer (pH 7.4) | Maintains a stable, physiologically relevant pH for optimal UGT enzyme activity.[15] |

| UDPGA (Cofactor) | The essential sugar donor for the glucuronidation reaction. Its absence serves as a key negative control.[14] |

| Magnesium Chloride (MgCl₂) | An important cofactor for many UGTs that enhances their catalytic activity. Optimal concentrations (e.g., 1-10 mM) should be used.[15][16] |

| Alamethicin (Membrane Permeabilizer) | CRITICAL: UGT active sites are inside the ER lumen. In isolated microsomes, the membrane can be intact, limiting UDPGA access. Alamethicin, a pore-forming peptide, disrupts this membrane barrier, eliminating enzyme "latency" and ensuring the measured kinetics reflect the true Vmax.[14][16] |

| D-Saccharic acid 1,4-lactone (Inhibitor) | An optional but recommended inhibitor of β-glucuronidase, an enzyme that can be present in microsomal preparations and can hydrolyze the formed glucuronide, leading to an underestimation of its formation rate. |

Essential Controls for Assay Validation

To ensure the observed formation of Tolmetin glucuronide is a direct result of UGT activity, the following controls must be included in every experiment:

-

No Cofactor Control (-UDPGA): Incubations containing all components except UDPGA. This control verifies that metabolite formation is strictly dependent on the UGT cofactor.

-

No Enzyme Control (-HLM): Incubations containing all components except the liver microsomes. This control checks for any non-enzymatic degradation of Tolmetin or spontaneous reaction under the assay conditions.

-

Time-Zero Control: The reaction is terminated immediately after the addition of the final initiating reagent. This establishes the baseline signal at the start of the incubation.

-

Positive Control Substrate: A known UGT substrate (e.g., Propofol for UGT1A9, Estradiol for UGT1A1) should be run in parallel to confirm the viability and catalytic competence of the HLM batch.[17][18]

Step-by-Step Experimental Workflow

This protocol is designed to determine the rate of Tolmetin glucuronide formation. For enzyme kinetic characterization (Km and Vmax), a range of Tolmetin concentrations should be used.

Reagent Preparation

-

1 M Tris-HCl Buffer (pH 7.4): Prepare and adjust pH at room temperature.

-

100 mM Tolmetin Stock: Dissolve in a suitable organic solvent (e.g., DMSO or Methanol). Note: Keep the final solvent concentration in the incubation below 1% to avoid enzyme inhibition.

-

250 mM UDPGA Stock: Dissolve in water. Prepare fresh or store in small aliquots at -80°C.

-

1 M MgCl₂ Stock: Dissolve in water.

-

5 mg/mL Alamethicin Stock: Dissolve in ethanol or methanol.

-

Pooled HLM: Thaw on ice immediately before use. Dilute to the desired working concentration (e.g., 2x final concentration) in buffer.

Incubation Procedure

The final incubation volume is 200 µL. All incubations should be performed in duplicate or triplicate.

-

Pre-incubation Mixture: In a 1.5 mL microcentrifuge tube, prepare a master mix containing buffer, MgCl₂, and diluted HLM. Add the appropriate volume of Alamethicin stock (to achieve ~50 µg/mg protein) and vortex gently.[16]

-

Aliquot & Add Substrate: Aliquot the pre-incubation mixture into reaction tubes. Add the Tolmetin working solution.

-

Equilibrate: Place the tubes in a shaking water bath set to 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiate Reaction: Start the reaction by adding the pre-warmed UDPGA solution to each tube (except the -UDPGA controls). Vortex gently. This is Time = 0.

-

Incubate: Continue incubating at 37°C with gentle shaking for a predetermined time (e.g., 15, 30, 60 minutes). The time should be within the linear range of metabolite formation, which must be determined in preliminary experiments.

-

Terminate Reaction: Stop the reaction by adding 400 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled glucuronide or a structurally similar compound not found in the matrix). The organic solvent serves to precipitate the microsomal proteins.

-

Sample Processing: Vortex the tubes vigorously for 1 minute. Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Collect Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the in vitro glucuronidation assay.

Analytical Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying the formation of Tolmetin glucuronide due to its unparalleled sensitivity and selectivity.[19][20][21][22]

Methodological Overview

-

Chromatography: A reverse-phase C18 column is typically used to separate the relatively nonpolar Tolmetin from its more polar glucuronide metabolite. A gradient elution with mobile phases of water and acetonitrile (both containing a small amount of an acid like formic acid, e.g., 0.1%) is standard.[19][20]

-

Ionization: Electrospray Ionization (ESI) is used to generate ions. For Tolmetin and its glucuronide, negative ion mode is preferred as the carboxylic acid and glucuronic acid moieties are readily deprotonated.

-

Detection: Tandem mass spectrometry is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the deprotonated parent ion ([M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific, characteristic product ion in the third quadrupole. This process provides exceptional specificity.

Expected Mass Transitions

| Compound | Formula Weight | Parent Ion ([M-H]⁻) | Example Product Ion |

| Tolmetin | 257.28 g/mol | m/z 256.1 | m/z 119.0 (fragment of the tolmetin structure)[19] |

| Tolmetin Glucuronide | 433.40 g/mol | m/z 432.1 | m/z 113.0 (fragment of glucuronic acid) or m/z 256.1 (loss of glucuronic acid) |

Note: The exact m/z values should be confirmed by direct infusion of standards.

Data Analysis and Kinetic Interpretation

The ultimate goal of the experiment is to translate the raw analytical data into meaningful biological parameters.

-

Standard Curve: A standard curve is generated by plotting the peak area ratio (Analyte/Internal Standard) against known concentrations of an authentic Tolmetin glucuronide standard. This curve is used to quantify the amount of metabolite formed in the experimental samples.

-

Calculate Formation Rate: The rate (v) is calculated using the following equation: v = (Concentration [pmol/mL] × Reaction Volume [mL]) / (Incubation Time [min] × Microsomal Protein [mg]) The final units are typically pmol/min/mg protein .

-

Determine Enzyme Kinetics: When multiple substrate concentrations are tested, the formation rates are plotted against the Tolmetin concentration. This data is then fitted to the Michaelis-Menten equation using non-linear regression software: v = (Vmax × [S]) / (Km + [S])

-

Vmax: The maximum reaction velocity.

-

Km: The substrate concentration at which the reaction rate is half of Vmax.

-

-

Calculate Intrinsic Clearance (CLint): This parameter represents the intrinsic ability of the liver to metabolize a drug. It is a crucial value for predicting in vivo hepatic clearance.[23] CLint = Vmax / Km

Conclusion: From In Vitro Data to Preclinical Insight

This technical guide outlines a robust, scientifically-grounded methodology for characterizing the in vitro formation of Tolmetin glucuronide. By adhering to these principles—understanding the underlying biochemistry, employing a self-validating experimental design, and utilizing precise analytical techniques—researchers can generate high-quality data. This information is invaluable for assessing the metabolic profile of Tolmetin and other carboxylic acid-containing drugs, providing critical insights that inform safety assessments and guide the path of drug development. The validation of in vitro methods is an ongoing process, but a well-designed microsomal assay remains a cornerstone of predictive drug metabolism studies.[24][25][26]

References

-

Castillo, M., & Smith, P. C. (1995). Kinetic Studies on the Intramolecular Acyl Migration of beta-1-O-acyl Glucuronides: Application to the Glucuronides of (R)- And (S)-ketoprofen, (R)- And (S)-hydroxy-ketoprofen Metabolites, and Tolmetin by 1H-NMR Spectroscopy. PubMed. Available at: [Link]

-

Coecke, S., et al. (2019). Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study. Toxicology in Vitro. Available at: [Link]

-

Boelsterli, U. A., & Ramirez-Alcantara, V. (2020). Acyl glucuronide reactivity in perspective. ResearchGate. Available at: [Link]

-

Kilford, P. J., et al. (2009). In vitro assay of six UDP-glucuronosyltransferase isoforms in human liver microsomes, using cocktails of probe substrates and liquid chromatography-tandem mass spectrometry. Drug Metabolism and Disposition. Available at: [Link]

-

Coecke, S., et al. (2019). Validation of in vitro methods for human cytochrome P450 enzyme induction: Outcome of a multi-laboratory study. PubMed. Available at: [Link]

-

Pelkonen, O., & Raunio, H. (2005). In vitro screening of drug metabolism during drug development: can we trust the predictions? Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

-

Wang, J., et al. (2018). Design and optimization of the cocktail assay for rapid assessment of the activity of UGT enzymes in human and rat liver microsomes. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Kilford, P. J., et al. (2009). Simultaneous In Vitro Assay of Six UGT Isoforms in Human Liver Microsomes, Using Cocktails of Probe Substrates and LC-MS/MS. ResearchGate. Available at: [Link]

-

Vermeir, M., et al. (2005). Validation of in vitro cell models used in drug metabolism and transport studies. Toxicology in Vitro. Available at: [Link]

-

Parkinson, A., et al. (2018). Optimization of Experimental Conditions of Automated Glucuronidation Assays in Human Liver Microsomes Using a Cocktail Approach and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Drug Metabolism and Disposition. Available at: [Link]

-

Charles River Laboratories. (n.d.). UGT Inhibition, Induction and Phenotyping Assays. Charles River Labs. Available at: [Link]

-

Pilli, N. R., et al. (2011). Validation and clinical application of an LC-ESI-MS/MS method for simultaneous determination of tolmetin and MED5, the metabolites of amtolmetin guacil in human plasma. Biomedical Chromatography. Available at: [Link]

-

Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. ISSX. Available at: [Link]

-

Hussain, A. (2022). Validation of novel HPLC methods to analyse metabolic reaction products catalysed by CYP450 enzymes and 'in vitro' measurement of Drug-Drug Interactions. Kingston University London. Available at: [Link]

-

Pilli, N. R., et al. (2011). Validation and clinical application of an LC-ESI-MS/MS method for simultaneous determination of tolmetin and MED5, the metabolites of amtolmetin guacil in human plasma. ResearchGate. Available at: [Link]

-

Obach, R. S., et al. (2014). Species Difference in Glucuronidation Formation Kinetics with a Selective mTOR Inhibitor. Drug Metabolism and Disposition. Available at: [Link]

-

Dickinson, R. G. (2017). The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]

-

Trdan, T., & Trontelj, J. (2013). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. IntechOpen. Available at: [Link]

-

Cheung, K. L., et al. (2019). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Scientific Reports. Available at: [Link]

-

Soars, M. G., et al. (2002). In vitro analysis of human drug glucuronidation and prediction of in vivo metabolic clearance. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

-

Walsky, R. L., & Obach, R. S. (2004). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin. Drug Metabolism and Disposition. Available at: [Link]

-

King, C. D., et al. (2000). Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation reactions. Chemico-Biological Interactions. Available at: [Link]

-

Ketola, R. A., & Hakala, K. S. (2010). Direct Analysis of Glucuronides With Liquid Chromatography-Mass Spectrometric Techniques and Methods. Current Drug Metabolism. Available at: [Link]

-